

ethyl 4-formyl-1H-pyrazole-3-carboxylate stability and storage

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Compound of Interest

Compound Name: ethyl 4-formyl-1H-pyrazole-3-carboxylate

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An In-depth Technical Guide to the Stability and Storage of **Ethyl 4-Formyl-1H-pyrazole-3-carboxylate**

Abstract

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a versatile heterocyclic building block crucial in organic synthesis and the development of novel pharmaceutical agents. Its trifunctional nature, incorporating a pyrazole core, an aldehyde group, and an ethyl ester, presents unique challenges regarding chemical stability and long-term storage. This guide provides a comprehensive analysis of the inherent reactivity of these functional groups and outlines the principal degradation pathways, including oxidation, hydrolysis, and self-condensation. Based on these chemical principles and data from related structures, we present a set of best-practice protocols for storage and handling designed to preserve the compound's integrity. Furthermore, we detail analytical methodologies for assessing purity and detecting degradation, ensuring that researchers can confidently utilize this valuable reagent in their work.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. **Ethyl 4-formyl-1H-pyrazole-3-carboxylate** (CAS 179692-09-2) serves as a key intermediate, offering multiple reaction sites for molecular elaboration.^[1] Its utility stems from the presence of:

- A stable aromatic pyrazole ring.
- A reactive formyl (aldehyde) group, prime for transformations like reductive amination and Wittig reactions.
- An ethyl carboxylate (ester) group, which can be hydrolyzed or converted to amides.

The very reactivity that makes this compound a valuable synthon also renders it susceptible to degradation if not stored and handled correctly. Understanding the underlying chemical vulnerabilities is paramount for ensuring experimental reproducibility and preserving material investment. This document serves as a technical whitepaper for researchers, chemists, and drug development professionals, offering a deep dive into the stability profile of **ethyl 4-formyl-1H-pyrazole-3-carboxylate** and providing actionable protocols to maintain its quality over time.

Core Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before discussing its stability.

Property	Value	Source(s)
CAS Number	179692-09-2	[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2]
Molecular Weight	168.15 g/mol	[2]
Appearance	Typically an off-white to yellow solid	[3][4]
Melting Point	~103 - 107 °C (for related structures)	[4]

Stability Profile and Potential Degradation Pathways

The overall stability of **ethyl 4-formyl-1H-pyrazole-3-carboxylate** is a composite of the stabilities of its three distinct functional groups. While the pyrazole ring itself is robust, the aldehyde and ester moieties are considerably more reactive.

The Pyrazole Core

The 1H-pyrazole ring is an aromatic heterocycle, which confers significant stability. It is generally resistant to moderate heat and non-extreme pH conditions. Reactions such as the Vilsmeier-Haack formylation to produce related structures demonstrate the ring's ability to withstand reactive electrophilic conditions.^[5]

The Reactive Formyl (Aldehyde) Group

The formyl group is the most significant contributor to the compound's instability. Aldehydes are well-known for their susceptibility to oxidation.^[6]

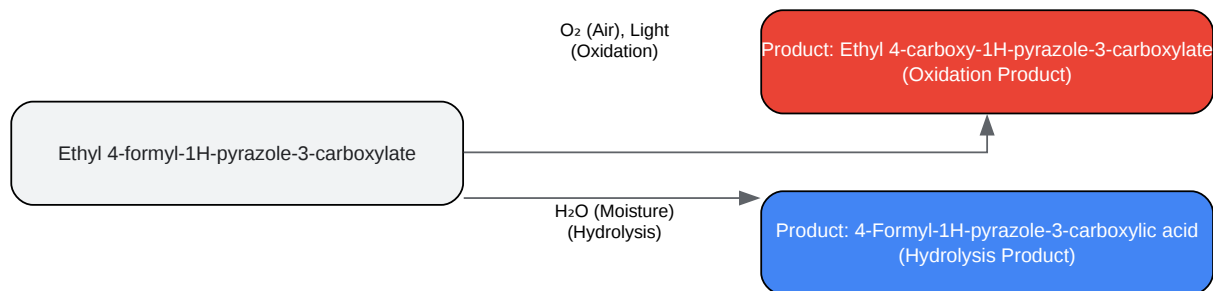
- **Aerial Oxidation:** The primary degradation pathway is the oxidation of the aldehyde to a carboxylic acid. In the presence of atmospheric oxygen, **ethyl 4-formyl-1H-pyrazole-3-carboxylate** can be converted to ethyl 4-carboxy-1H-pyrazole-3-carboxylate. This process can be accelerated by light and trace metal impurities.
- **Self-Condensation/Polymerization:** Like many aldehydes, it can potentially undergo base- or acid-catalyzed self-condensation reactions (e.g., aldol-type reactions), leading to the formation of oligomeric impurities.

The Ethyl Carboxylate (Ester) Group

The ethyl ester is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding carboxylic acid and ethanol.

- **Hydrolysis:** This reaction is catalyzed by the presence of moisture, and its rate is significantly increased by acidic or basic conditions. Storing the compound in a non-hermetically sealed container can lead to gradual hydrolysis due to atmospheric moisture.

The diagram below illustrates the primary degradation pathways stemming from the aldehyde and ester functionalities.



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Caption: Primary degradation pathways for **ethyl 4-formyl-1H-pyrazole-3-carboxylate**.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted storage strategy is required. The following recommendations are synthesized from safety data sheets of structurally similar pyrazole derivatives and general principles of handling reactive organic compounds.^{[7][8]}

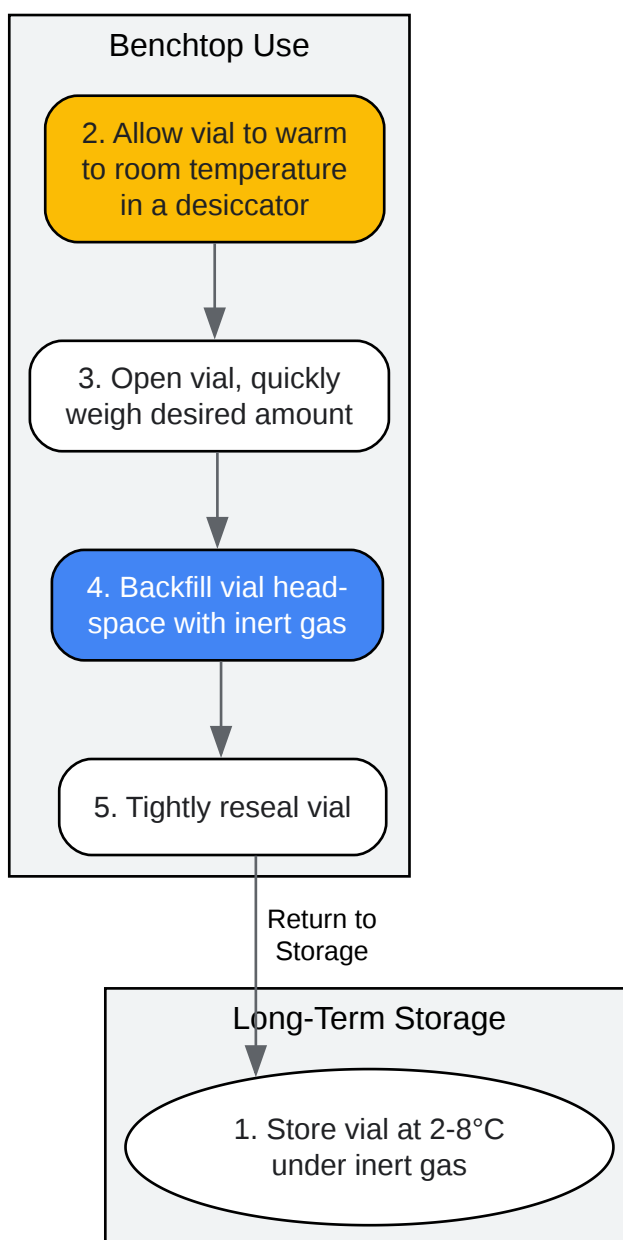
Core Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life of the compound.

Parameter	Recommendation	Rationale
Temperature	2–8 °C (Refrigerated)	Reduces the kinetic rate of all potential degradation reactions (oxidation, hydrolysis, self-condensation).
Atmosphere	Inert Gas (Argon or Nitrogen)	Prevents the primary degradation pathway of aldehyde oxidation by displacing atmospheric oxygen. ^[8]
Light	Amber glass vial or store in the dark	Protects against light-catalyzed oxidation and other potential photochemical reactions.
Moisture	Tightly sealed container, preferably with a PTFE-lined cap. Store with a desiccant.	Prevents hydrolysis of the ethyl ester group by excluding atmospheric moisture. ^[7] ^[9]

Recommended Handling Workflow

Minimizing exposure to atmospheric conditions during handling is as crucial as long-term storage.



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Caption: Recommended workflow for handling the compound to minimize degradation.

Assessing Compound Stability and Purity

Regularly verifying the purity of the material, especially for older batches or those stored under suboptimal conditions, is essential.

Visual Inspection

While not definitive, a visual check can be an initial indicator of gross decomposition. Signs of degradation may include:

- Significant darkening of color.
- Change in texture from a free-flowing powder to a gummy or clumped solid.

Analytical Methodologies

For a quantitative assessment, spectroscopic and chromatographic methods are required.

- ^1H NMR Spectroscopy: This is one of the most effective methods for assessing purity. The aldehyde proton has a highly characteristic chemical shift in the 9-10 ppm range. The appearance of a new, broad singlet above 10 ppm can indicate the formation of a carboxylic acid via oxidation or hydrolysis.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis can provide a precise quantitative measure of purity and can separate the parent compound from its degradation products.
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the exact mass of any impurities, helping to confirm the structures of degradation products.

Protocol: Purity Assessment by ^1H NMR Spectroscopy

Objective: To determine the purity of an **ethyl 4-formyl-1H-pyrazole-3-carboxylate** sample and identify potential degradation products.

Materials:

- **Ethyl 4-formyl-1H-pyrazole-3-carboxylate** sample
- Deuterated solvent (e.g., DMSO- d_6 or CDCl_3)
- NMR tube

- Pipettes and glassware

Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the compound directly into a clean, dry vial.
- Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent (DMSO-d₆ is often suitable for this class of compounds) to the vial. Ensure the sample is fully dissolved.
- Transfer: Transfer the solution to a clean NMR tube.
- Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure the spectral window is wide enough to include the aldehyde region (up to 12-13 ppm).
- Data Analysis:
 - Identify Key Peaks: Locate the characteristic aldehyde proton peak (expected ~9-10 ppm).
 - Check for Impurities:
 - Look for a broad singlet above 10 ppm, indicative of a carboxylic acid proton (from oxidation or hydrolysis).
 - Examine the aromatic region for unexpected signals.
 - Integrate the aldehyde peak against other well-resolved peaks of the parent compound. A reduction in the relative integral of the aldehyde proton suggests degradation.
 - Quantify Purity: If an internal standard is used, the absolute purity can be calculated. Otherwise, relative purity can be estimated by comparing the integrals of impurity peaks to those of the parent compound.

Conclusion

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is a powerful synthetic tool whose utility is directly tied to its chemical purity. Its stability is primarily challenged by the reactivity of its aldehyde and ester functional groups, which are susceptible to oxidation and hydrolysis, respectively. By

implementing a rigorous storage protocol—refrigeration, inert atmosphere, and protection from light and moisture—researchers can significantly extend the compound's shelf-life. Regular analytical assessment, particularly via ^1H NMR, provides a reliable method for verifying the integrity of the material before its use in sensitive synthetic applications, thereby ensuring the validity and reproducibility of experimental outcomes.

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